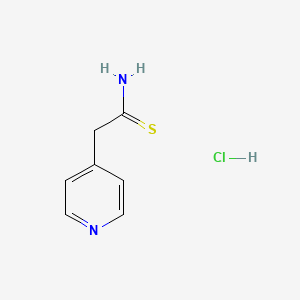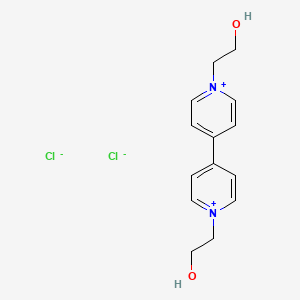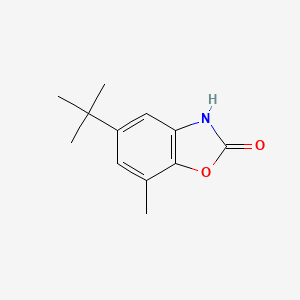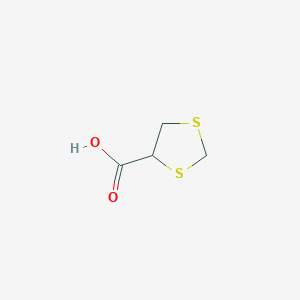
1,3-Dithiolane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dithiolane-4-carboxylic acid is a sulfur-containing heterocyclic compound. It is characterized by a five-membered ring structure with two sulfur atoms and a carboxylic acid functional group.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dithiolane-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the dithiolane ring structure. Another method involves the treatment of cyanoacetamides with carbon disulfide and sodium ethoxide to yield ketene dithioacetals, which can be further processed to form 1,3-dithiolane derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned chemical reactions. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. The use of solvent-free conditions and recyclable catalysts can also enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
1,3-Dithiolane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) . Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts .
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: Nucleophiles like RLi, RMgX, RCuLi; Electrophiles like RCOCl, RCHO, CH3I
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
科学研究应用
1,3-Dithiolane-4-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 1,3-dithiolane-4-carboxylic acid involves its interaction with molecular targets such as thioredoxin reductase. This enzyme plays a crucial role in maintaining cellular redox balance by catalyzing the reduction of thioredoxin. Inhibition of thioredoxin reductase can disrupt redox homeostasis, leading to oxidative stress and cell death . The presence of an accessible and activated double bond in the compound’s structure enhances its inhibitory activity .
相似化合物的比较
1,3-Dithiolane-4-carboxylic acid can be compared with other similar compounds, such as 1,2-dithiolane-4-carboxylic acid (asparagusic acid) and 1,3-dithiane. These compounds share similar ring structures but differ in their chemical properties and applications .
1,2-Dithiolane-4-carboxylic acid (Asparagusic acid): Found in asparagus, known for its distinctive odor and potential health benefits.
1,3-Dithiane: Used as a protective group in organic synthesis, particularly for carbonyl compounds.
属性
CAS 编号 |
89281-65-2 |
|---|---|
分子式 |
C4H6O2S2 |
分子量 |
150.2 g/mol |
IUPAC 名称 |
1,3-dithiolane-4-carboxylic acid |
InChI |
InChI=1S/C4H6O2S2/c5-4(6)3-1-7-2-8-3/h3H,1-2H2,(H,5,6) |
InChI 键 |
INCIBACLQZKNAR-UHFFFAOYSA-N |
规范 SMILES |
C1C(SCS1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


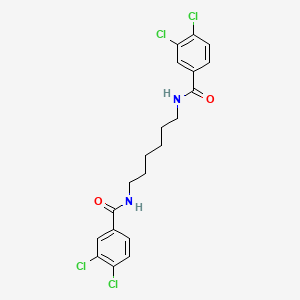
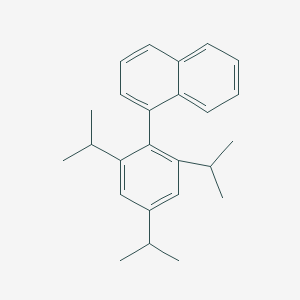
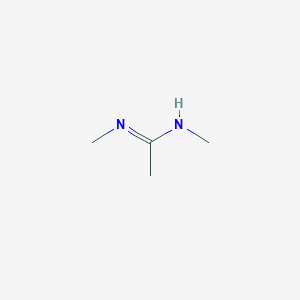
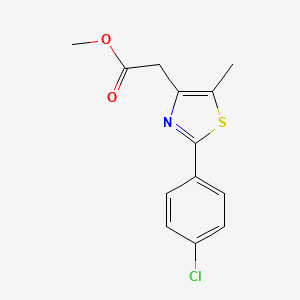


![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14140445.png)
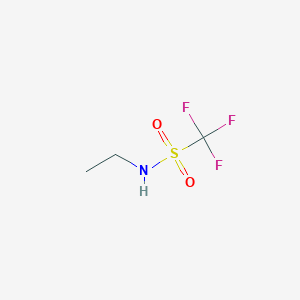
![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B14140464.png)
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene](/img/structure/B14140468.png)
![methyl 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B14140477.png)
